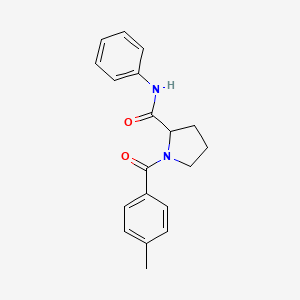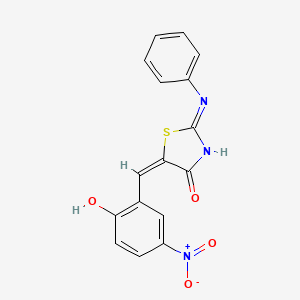![molecular formula C19H26N2O3S B6139072 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6139072.png)
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of alpha-7 nicotinic acetylcholine receptor (α7nAChR).
Mecanismo De Acción
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a selective agonist of α7nAChR. This receptor is involved in various physiological processes such as learning, memory, attention, and synaptic plasticity. Activation of α7nAChR by PNU-282987 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of α7nAChR by PNU-282987 has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance synaptic plasticity, and promote neuroprotection. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using PNU-282987 in lab experiments is its selectivity for α7nAChR. This allows researchers to study the specific effects of α7nAChR activation without interference from other receptors. However, one of the limitations of using PNU-282987 is its short half-life, which can make it difficult to maintain a stable concentration in vitro.
Direcciones Futuras
There are several future directions for the study of PNU-282987. One of the major areas of research is the development of more potent and selective α7nAChR agonists. Another area of research is the study of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, the use of PNU-282987 in combination with other drugs or therapies is an area of interest for future research.
Métodos De Síntesis
The synthesis of 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole involves several steps. The first step is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-pyrrolidinone to form 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The second step involves the reaction of 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with propyl Grignard reagent to form 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The final step is the reaction of 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with hydroxylamine-O-sulfonic acid to form 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole.
Aplicaciones Científicas De Investigación
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
5-propyl-3-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-7-16-12-17(20-24-16)18-8-6-9-21(18)25(22,23)19-11-14(3)13(2)10-15(19)4/h10-12,18H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJBQAOSDIQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-3-[1-(2,4,5-trimethylbenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6138989.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-phenoxyacetamide](/img/structure/B6139025.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6139032.png)
![1-{3-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6139038.png)
![1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6139048.png)

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6139066.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6139074.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![N'-(2-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6139080.png)
![{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6139097.png)
![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)